Endo vs. Exo Diastereomer Differentiation by 1H NMR: Unambiguous Identity Verification
The endo-configured (1R,2R,4R) isomer (CAS 921755-46-6) can be unambiguously distinguished from its exo-configured (1R,2S,4R) diastereomer (CAS 921755-45-5) by the diagnostic 1H NMR chemical shift of the C2 methine proton. In the Strachan et al. racemic synthesis, the endo ethyl ester C2-H resonates at δ 3.67–3.73 (dddd, J = 5.2, 10.6 Hz, 1H), whereas the exo ethyl ester C2-H resonates at δ 3.15–3.20 (dtd, J = 6.6 Hz, 1H), a downfield difference of approximately 0.5 ppm attributable to the differential shielding environment imposed by the bicyclic cage [1]. For the free amino acid hydrochloride salts, the endo C2-H appears at δ 4.43–4.50 while the exo C2-H appears at δ 4.13–4.18, confirming that the diagnostic shift difference persists across both ester and acid forms [1].
| Evidence Dimension | 1H NMR chemical shift of C2 methine proton (diagnostic for endo/exo stereochemistry) |
|---|---|
| Target Compound Data | Ethyl ester: C2-H δ 3.67–3.73 (dddd, J = 5.2, 10.6 Hz); Free amino acid HCl: C2-H δ 4.43–4.50 (dddd, J = 20.8 Hz) |
| Comparator Or Baseline | Exo isomer (CAS 921755-45-5): Ethyl ester C2-H δ 3.15–3.20 (dtd, J = 6.6 Hz); Free amino acid HCl: C2-H δ 4.13–4.18 (t, J = 15.6 Hz) |
| Quantified Difference | Δδ ≈ +0.5 ppm downfield for endo vs. exo (ethyl ester); Δδ ≈ +0.3 ppm downfield for endo vs. exo (amino acid HCl) |
| Conditions | 300 MHz 1H NMR in D2O at ambient temperature; racemic mixtures separated via ethyl ester derivatization, saponification, and HCl salt formation [1] |
Why This Matters
This ~0.5 ppm NMR shift difference provides a definitive, instrument-accessible quality control metric for confirming stereochemical identity upon receipt, preventing costly misassignment of the wrong diastereomer in downstream syntheses.
- [1] Strachan, J.-P.; Whitaker, R. C.; Miller, C. H.; Bhatti, B. S. Synthesis of Bicyclic Tertiary α-Amino Acids. J. Org. Chem. 2006, 71 (26), 9909–9911. DOI: 10.1021/jo061977a. View Source
